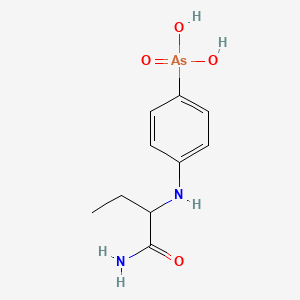
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite is a chemical compound known for its unique structure and properties. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, two of which are part of hydroxy groups and one is part of an ethyl group. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite typically involves the reaction of phosphorus trichloride with ethylene glycol and phenol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates, which are more stable and less reactive.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids and alcohols.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form different phosphite esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide for hydrolysis, and halogens like chlorine for substitution reactions. The major products formed from these reactions are phosphates, phosphonic acids, and substituted phosphite esters.
Aplicaciones Científicas De Investigación
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphite esters and phosphonic acids.
Biology: It is studied for its potential use as an antioxidant in biological systems due to its ability to scavenge free radicals.
Medicine: It is being investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: It is used as a stabilizer in the production of polymers and plastics to prevent degradation during processing and storage.
Mecanismo De Acción
The mechanism of action of ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite involves its ability to donate electrons and neutralize free radicals. This makes it an effective antioxidant. The compound can also form stable complexes with metal ions, which can inhibit the catalytic activity of metal ions in oxidative reactions. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the stabilization of metal ions.
Comparación Con Compuestos Similares
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite can be compared with other phosphite esters, such as:
Triphenyl phosphite: Similar in structure but contains three phenyl groups instead of hydroxy and ethyl groups.
Tris(2,4-di-tert-butylphenyl) phosphite: Contains bulky tert-butyl groups, making it more sterically hindered and less reactive.
Bis(2-ethylhexyl) phosphite: Contains long alkyl chains, making it more hydrophobic and less soluble in water.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
65549-66-8 |
|---|---|
Fórmula molecular |
C20H27O7P |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite |
InChI |
InChI=1S/C20H27O7P/c1-2-25-28(26-15-17(21)13-23-19-9-5-3-6-10-19)27-16-18(22)14-24-20-11-7-4-8-12-20/h3-12,17-18,21-22H,2,13-16H2,1H3 |
Clave InChI |
VNWXFMWGGGXGSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(OCC(COC1=CC=CC=C1)O)OCC(COC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



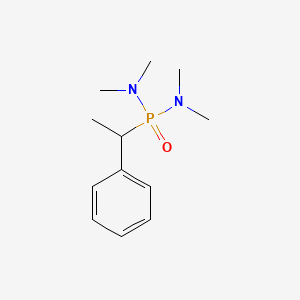

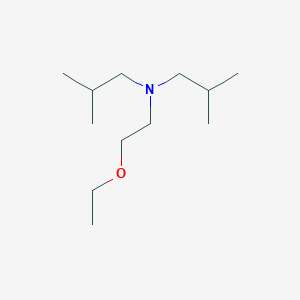
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)

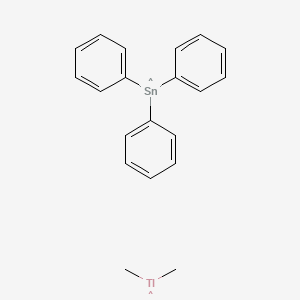
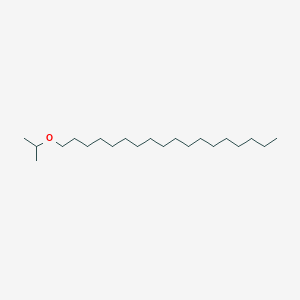

![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
